molecular formula C24H22N2O3S2 B2422869 N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941884-85-1

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2422869
CAS No.: 941884-85-1
M. Wt: 450.57
InChI Key: LWIWXFYTZDDCKM-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form intermediate compounds, which are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization, column chromatography, and characterization using techniques like IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzothiazole compounds. These products retain the core benzothiazole structure while exhibiting different functional groups .

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of benzyl and ethylsulfonyl groups, which contribute to its distinct chemical and biological properties. This compound exhibits a higher degree of selectivity and potency in its biological activities compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-2-31(28,29)20-14-12-18(13-15-20)16-23(27)26(17-19-8-4-3-5-9-19)24-25-21-10-6-7-11-22(21)30-24/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIWXFYTZDDCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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